REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:10])[C:7]=1[CH2:8]O.C(N(C(C)C)CC)(C)C.CS([Cl:24])(=O)=O>ClCCl>[Cl:24][CH2:8][C:7]1[C:2]([F:1])=[CH:3][N:4]=[CH:5][C:6]=1[F:10]
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1CO)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for 3 h
|
Duration
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3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was then concentrated
|
Type
|
ADDITION
|
Details
|
twice 50 ml of toluene were added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was re-concentrated
|
Type
|
CUSTOM
|
Details
|
This gave 13 g (230% of theory) as a crude product which were reacted further without purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=C(C=NC=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |